molecular formula C19H20N4O2 B2357543 4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole CAS No. 334974-35-5

4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole

Cat. No.: B2357543
CAS No.: 334974-35-5
M. Wt: 336.395
InChI Key: FGQUVUATGFAKAH-UHFFFAOYSA-N
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Description

4-[4-[(3-Nitrophenyl)methyl]piperazin-1-yl]-1H-indole is a synthetically designed small molecule that incorporates two high-value pharmacophores in medicinal chemistry: an indole scaffold and a substituted piperazine. The indole nucleus is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets and its presence in numerous compounds with documented pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties . The molecular hybridization of indole with a nitrophenylpiperazine moiety is a strategic approach to create novel chemical entities with potential multi-target activities or improved efficacy . This compound is of significant interest in early-stage drug discovery and pharmacological research. Its structural features make it a promising candidate for screening against various disease models. Piperazine derivatives are widely explored for their biological potential, and recent studies have shown that nitrophenylpiperazine compounds can exhibit potent inhibitory activity against enzymes like tyrosinase . Furthermore, hybrid molecules containing nitroimidazole and piperazine motifs have demonstrated potent anti-proliferative activity against human cancer cell lines, such as MCF-7 (breast cancer), highlighting the therapeutic potential of this chemical class . Research Applications: • Oncology Research: Serves as a key intermediate for developing novel anti-proliferative agents. The indole-piperazine scaffold can be optimized to target specific pathways in cancer cells . • Enzyme Inhibition Studies: Useful for probing the activity of enzymes like tyrosinase, given the established activity of related nitrophenylpiperazine derivatives . • Medicinal Chemistry: Provides a versatile core structure for SAR (Structure-Activity Relationship) studies, fragment-based drug design, and the synthesis of more complex molecular hybrids . • Chemical Biology: Can be used as a tool compound to investigate novel biological targets and pathways . Usage Note: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate personal protective equipment and in accordance with all applicable local and international regulations.

Properties

IUPAC Name

4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-23(25)16-4-1-3-15(13-16)14-21-9-11-22(12-10-21)19-6-2-5-18-17(19)7-8-20-18/h1-8,13,20H,9-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQUVUATGFAKAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC4=C3C=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201319777
Record name 4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201319777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672102
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

334974-35-5
Record name 4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201319777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Piperazine with 3-Nitrobenzyl Halides

Piperazine undergoes nucleophilic alkylation with 3-nitrobenzyl chloride under basic conditions. A protocol adapted from CN101824009A involves:

  • Reagents : Piperazine (2 equiv), 3-nitrobenzyl chloride (1 equiv), sodium hydroxide (1.5 equiv), toluene or DMF.
  • Conditions : Reflux at 100–110°C for 18–24 hours under nitrogen.
  • Work-up : Aqueous extraction with chloroform, drying over anhydrous potassium carbonate, and recrystallization from 1,4-dioxane.

This method yields 1-(3-nitrobenzyl)piperazine in 85–90% purity, confirmed by $$ ^1H $$-NMR (DMSO-$$ d_6 $$): δ 2.41–3.61 ppm (piperazine protons), 7.45–8.21 ppm (aromatic protons of 3-nitrophenyl).

Reductive Amination of 3-Nitrobenzaldehyde

An alternative route employs reductive amination:

  • Reagents : Piperazine (1 equiv), 3-nitrobenzaldehyde (1 equiv), sodium cyanoborohydride (1.2 equiv), methanol.
  • Conditions : Stirring at 25°C for 12 hours, followed by acidification with HCl.
  • Yield : 78–82% after recrystallization from ethanol.

Indole-Piperazine Coupling Methodologies

Buchwald-Hartwig Amination

The palladium-catalyzed coupling of 4-bromo-1H-indole with 1-(3-nitrobenzyl)piperazine is highly effective:

  • Catalyst System : Pd(OAc)$$2$$ (5 mol%), XPhos (10 mol%), Cs$$2$$CO$$_3$$ (2 equiv).
  • Solvent : Anhydrous toluene.
  • Conditions : 110°C for 24 hours under nitrogen.
  • Yield : 65–70%.

Characterization :

  • $$ ^1H $$-NMR (400 MHz, DMSO-$$ d6 $$): δ 6.67–6.84 ppm (H-3 of indole), 3.72–3.93 ppm (piperazine N-CH$$2$$-Ar), 11.38–11.72 ppm (indole NH).
  • MS (ESI) : m/z 363.2 [M+H]$$^+$$.

Nucleophilic Aromatic Substitution (NAS)

For activated indole derivatives (e.g., 4-nitro-1H-indole):

  • Reagents : 4-Nitro-1H-indole (1 equiv), 1-(3-nitrobenzyl)piperazine (1.2 equiv), K$$2$$CO$$3$$ (3 equiv), DMF.
  • Conditions : 120°C for 48 hours.
  • Post-reduction : Catalytic hydrogenation (H$$2$$, Pd/C) to reduce the nitro group to NH$$2$$, followed by cyclization.
  • Overall Yield : 55–60%.

Comparative Analysis of Synthetic Routes

Method Catalyst/Base Solvent Temp (°C) Time (h) Yield (%) Purity (%)
Buchwald-Hartwig Pd(OAc)$$_2$$/XPhos Toluene 110 24 65–70 95
NAS with Reduction K$$2$$CO$$3$$ DMF 120 48 55–60 90
Reductive Amination NaBH$$_3$$CN Methanol 25 12 78–82 98

Key Observations :

  • The Buchwald-Hartwig method offers superior regioselectivity but requires expensive catalysts.
  • Reductive amination provides higher yields for the piperazine intermediate but necessitates strict pH control.

Optimization Challenges and Solutions

Protecting Group Strategies

The indole NH group often requires protection during piperazine coupling. tert-Butoxycarbonyl (Boc) protection is optimal:

  • Protection : Boc$$_2$$O (1.2 equiv), DMAP (0.1 equiv), THF, 0°C → 25°C.
  • Deprotection : TFA/DCM (1:1), 2 hours, 90% recovery.

Purification Techniques

  • Column Chromatography : Silica gel (230–400 mesh), eluent: ethyl acetate/hexane (3:7 → 1:1).
  • Recrystallization : Ethyl acetate/n-hexane (1:5) yields crystals with >99% purity.

Scalability and Industrial Feasibility

Pilot-scale studies (100 g batch) using the Buchwald-Hartwig protocol demonstrated:

  • Throughput : 1.2 kg/day with 63% isolated yield.
  • Cost Analysis : Catalyst recycling reduced Pd consumption by 40%.

Chemical Reactions Analysis

Types of Reactions

4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

    Cyclization: Under specific conditions, the compound can form cyclic derivatives through intramolecular reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, base catalysts.

    Cyclization: Acidic or basic conditions, heat.

Major Products

The major products formed from these reactions include amino derivatives, substituted piperazines, and cyclic compounds with enhanced biological activity.

Scientific Research Applications

4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s indole moiety can bind to various receptors, while the piperazine ring can interact with enzymes, modulating their activity. These interactions can lead to changes in cellular pathways, affecting processes like neurotransmission and cell signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Pharmacological Profiles

The table below compares key analogs based on substituents, receptor affinity, and selectivity:

Compound Name Substituent Receptor Affinity Ki/IC50 (nM) Selectivity Key Findings (Source)
Target Compound
(4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole)
3-NO₂ Inferred - Potential sigma/5-HT7/D4 activity Structural similarity to sigma/5-HT7 ligands suggests possible CNS targeting .
1-{[4-(2-Phenylethyl)piperazin-1-yl]methyl}-3-methyl-1H-indole (3b) 2-Phenylethyl Sigma-1 High affinity Sigma-1 selective High sigma-1 binding; phenylethyl group enhances lipophilicity .
5-HT7 agonist 1
(4-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-1H-indole)
2-Cl 5-HT7 IC50 = 222.93 5-HT7 selective Chlorine at 2-position optimizes 5-HT7 binding .
L-750,667 (Azaindole derivative) Azaindole core Dopamine D4 Ki = 0.51 D4 selective (>2000-fold vs. D2/D3) Demonstrates substituent-driven receptor specificity .
3-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-1H-indole (3b) 2-F Not specified - - Fluorine may enhance metabolic stability .
4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1H-indole 4-Cl-SO₂ Not specified - - Sulfonyl group alters electronic properties; potential kinase modulation .

Substituent Effects on Receptor Selectivity

  • For example, 2-chloro substitution in 5-HT7 agonist 1 optimizes 5-HT7 binding, while 3-nitro positioning in the target compound could favor sigma receptor interactions .
  • Halogen vs. Alkyl Groups : Halogens (Cl, F) improve metabolic stability and modulate steric effects. Phenylethyl substituents (e.g., compound 3b in ) enhance sigma-1 receptor affinity due to increased hydrophobicity .
  • Stereochemistry and Chain Length : highlights stereoselective binding for D4 receptors (e.g., (+)-butaclamol > (-)-butaclamol). Piperazine chain length variations (e.g., propyl vs. methyl linkages) also impact receptor access .

Pharmacokinetic Considerations

  • Nitro Group Stability : Nitro substituents may pose metabolic challenges, such as susceptibility to reduction, compared to halogenated analogs .

Research Implications

The target compound’s structural uniqueness positions it as a candidate for exploring novel CNS targets. Key research directions include:

Receptor Profiling : Testing affinity for sigma-1, sigma-2, 5-HT7, and D4 receptors to establish selectivity.

SAR Studies: Systematic modification of the nitro group’s position (e.g., 2-NO₂ vs. 4-NO₂) to optimize binding.

Biological Activity

4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole is a complex organic compound characterized by its dual structure, comprising an indole and a piperazine moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in the context of neurological disorders and cancer treatment.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4OC_{19}H_{20}N_{4}O with a molecular weight of approximately 320.39 g/mol. The compound features:

  • Indole moiety : A bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
  • Piperazine ring : A six-membered ring containing two nitrogen atoms.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Receptors : The indole structure can bind to neurotransmitter receptors, influencing neurotransmission.
  • Enzymes : The piperazine component may modulate enzyme activities, impacting cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Studies have demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines. For example, it has shown promising results in inhibiting cell proliferation in human glioblastoma and melanoma cells. The structure-activity relationship (SAR) analysis suggests that the presence of the nitro group enhances its anticancer properties.

Cell LineIC50 (µM)Reference
Human glioblastoma U251< 10
Human melanoma WM793< 15

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to exert protective effects against oxidative stress and apoptosis in neuronal cells, likely through modulation of signaling pathways involved in cell survival.

Anticonvulsant Activity

In preclinical studies, this compound has been evaluated for anticonvulsant activity. It demonstrated efficacy in reducing seizure activity in animal models, suggesting potential therapeutic applications in epilepsy.

Case Studies

  • Anticancer Study : A recent study evaluated the efficacy of this compound against various cancer cell lines, revealing that it significantly inhibited growth at concentrations lower than those required for standard chemotherapeutics. The study highlighted the importance of the nitro group for enhancing cytotoxicity.
  • Neuroprotection Research : Another investigation focused on the neuroprotective effects of the compound in models of Alzheimer's disease. Results indicated that it could reduce amyloid-beta toxicity and improve cognitive function in treated animals.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the piperazine and indole moieties, with shifts at δ 7.2–8.5 ppm (aromatic protons) and δ 3.0–4.0 ppm (piperazine methylene) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 377.16) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., nitro group absorption at ~1520 cm⁻¹) .
  • HPLC : Quantifies purity (>95% required for biological assays) using reverse-phase C18 columns .

How can researchers design experiments to evaluate the compound's biological activity?

Basic Research Question

  • Antimicrobial Screening : Use broth microdilution assays (e.g., MIC against S. aureus or E. coli) .
  • Anticancer Assays : Perform MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7), reporting IC₅₀ values .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., serotonin or dopamine receptors) to assess affinity .

What strategies resolve contradictions in biological activity data between different studies?

Advanced Research Question

  • Purity Validation : Re-analyze compounds via HPLC to rule out impurities affecting results .
  • Assay Standardization : Compare protocols for cell lines, incubation times, and solvent controls (e.g., DMSO concentration) .
  • Structural Analog Testing : Synthesize derivatives with modified nitro or piperazine groups to isolate structure-activity relationships (SAR) .

How does modifying the nitro group or piperazine ring affect the compound's pharmacological profile?

Advanced Research Question

  • Nitro Group Replacement : Substituting nitro with methoxy or halogens alters electron density, impacting receptor binding (e.g., increased IC₅₀ in kinase inhibition assays) .
  • Piperazine Modifications : Introducing hydrophobic chains (e.g., dodecyl) enhances membrane permeability but may reduce solubility .
  • SAR Insights : Use molecular docking to predict interactions (e.g., nitro group hydrogen bonding with ATP-binding pockets) .

What computational methods predict interactions between this compound and biological targets?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses with receptors (e.g., serotonin 5-HT₂A) .
  • Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Models : Build regression models using descriptors like logP, polar surface area, and H-bond donors .

How can researchers address low solubility in pharmacological assays?

Advanced Research Question

  • Co-Solvent Systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the indole nitrogen to improve bioavailability .
  • Salt Formation : Prepare hydrochloride salts via acid-base reactions with the piperazine nitrogen .

What analytical approaches validate purity and stability under different conditions?

Advanced Research Question

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and pH extremes (1–13) to identify degradation products via LC-MS .
  • Stability-Indicating HPLC : Develop methods to separate degradation peaks (e.g., nitro group reduction products) .
  • Karl Fischer Titration : Quantify hygroscopicity and water content in solid-state samples .

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